

Application of BAY1125976 in Patient-Derived Xenograft (PDX) Models

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Compound of Interest

Compound Name: BAY1125976

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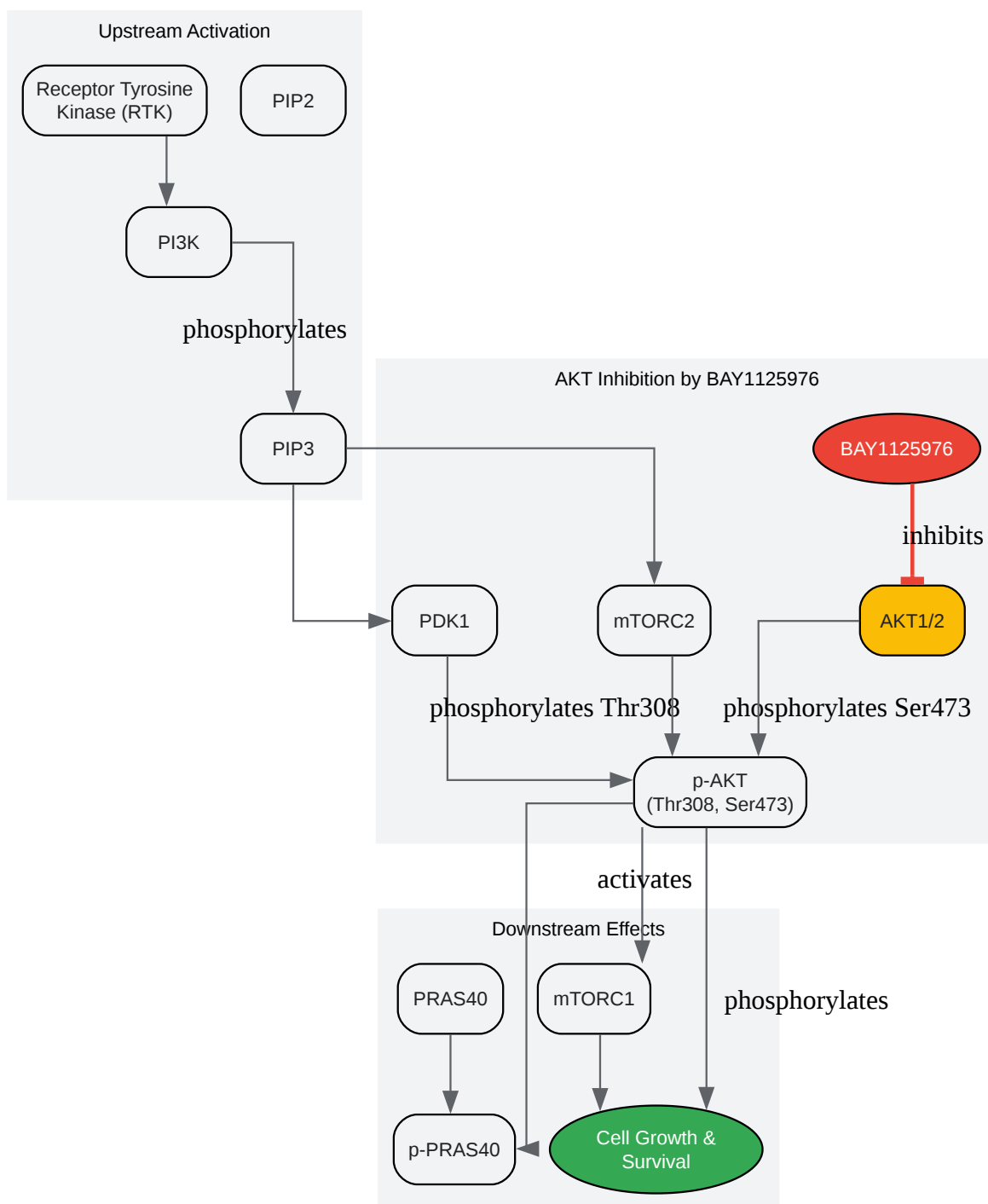
For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY1125976 is a potent and selective, allosteric inhibitor of AKT1 and AKT2, key nodes in the PI3K/AKT/mTOR signaling cascade.[1][2][3] Dysregulation of this pathway is a frequent event in a multitude of human cancers, contributing to tumor progression, therapeutic resistance, and poor patient outcomes.[1][3] **BAY1125976** has demonstrated significant anti-proliferative activity in various cancer cell lines and has shown robust in vivo efficacy in both cell line-derived and patient-derived xenograft (PDX) models, particularly those harboring genetic alterations that activate the PI3K/AKT pathway, such as PIK3CA mutations or PTEN loss.[1][2][4] These application notes provide a comprehensive overview of the use of **BAY1125976** in PDX models, including quantitative efficacy data and detailed experimental protocols.

Mechanism of Action and Signaling Pathway

BAY1125976 functions as an allosteric inhibitor, binding to a pocket formed by the kinase and pleckstrin homology (PH) domains of inactive AKT1 and AKT2.[1][2][3] This binding prevents the phosphorylation of AKT at key activation sites, namely Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2.[1] Inhibition of AKT phosphorylation blocks downstream signaling to critical effectors such as PRAS40, GSK3 β , and the mTORC1 complex, ultimately leading to decreased cell proliferation and survival.[3]



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Diagram 1: BAY1125976 Signaling Pathway Inhibition.

Quantitative Efficacy in Patient-Derived Xenograft (PDX) Models

BAY1125976 has demonstrated significant antitumor activity in various PDX models, particularly those with a dependency on the PI3K/AKT signaling pathway. The tables below summarize the available quantitative data.

Table 1: Efficacy of **BAY1125976** in Breast Cancer PDX Models

PDX Model	Cancer Type	Key Genetic Alteration (s)	Treatment Regimen	Efficacy Endpoint	Result	Reference
HBCx-2	Triple-Negative Breast Cancer	AKT1 E17K	5, 15, or 25 mg/kg, p.o., BID for 23 days	Tumor Growth Inhibition	Dose-dependent tumor growth inhibition	[2]

Table 2: Efficacy of **BAY1125976** in Prostate and Anal Cancer PDX Models

PDX Model	Cancer Type	Key Genetic Alteration (s)	Treatment Regimen	Efficacy Endpoint	Result	Reference
LAPC-4	Prostate Cancer	AKT1 E17K	25 or 50 mg/kg, p.o., QD	Tumor Growth Inhibition	Dose-dependent tumor growth inhibition	[1] [2]
AXF 984	Anal Cancer	AKT1 E17K	50 mg/kg, p.o., QD for 19 days	T/C Volume	0.10 ($p < 0.001$)	[1] [2]

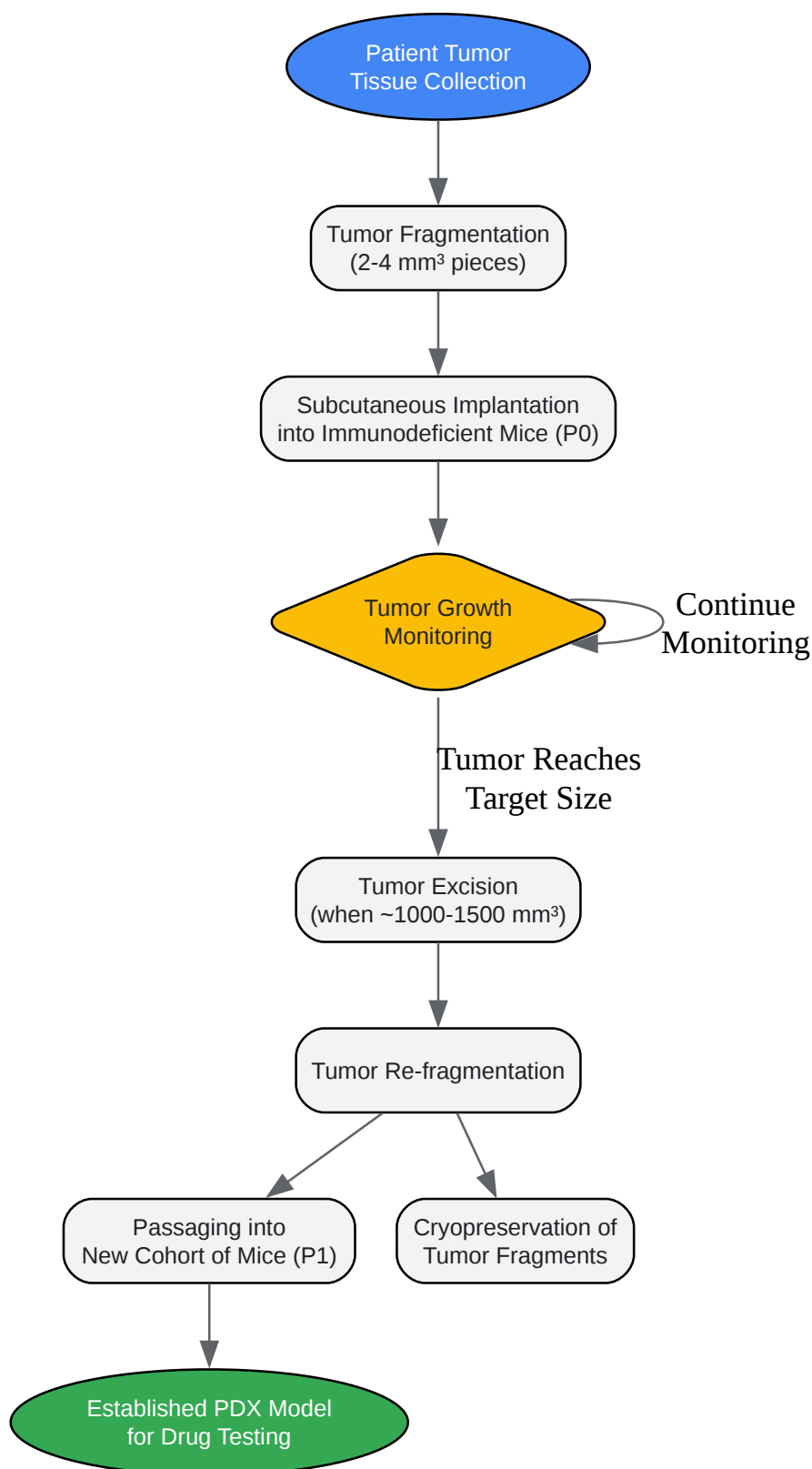
T/C: Treatment vs. Control; p.o.: oral administration; QD: once daily; BID: twice daily.

Experimental Protocols

The following protocols provide a framework for utilizing **BAY1125976** in PDX models.

Protocol 1: Establishment and Propagation of Patient-Derived Xenografts

This protocol outlines the subcutaneous implantation of patient tumor tissue into immunodeficient mice.



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Diagram 2: Workflow for PDX Model Establishment.

Materials:

- Fresh patient tumor tissue in sterile collection medium (e.g., RPMI-1640 with antibiotics).
- Immunodeficient mice (e.g., NOD/SCID or NSG).
- Sterile surgical instruments.
- Matrigel (optional).
- Anesthesia.

Procedure:

- Under sterile conditions, mince the patient tumor tissue into small fragments of approximately 2-4 mm³.
- Anesthetize the recipient mouse.
- Make a small incision in the skin on the flank of the mouse.
- Using forceps, create a subcutaneous pocket.
- (Optional) Mix the tumor fragment with Matrigel to support initial engraftment.
- Implant a single tumor fragment into the subcutaneous pocket.
- Close the incision with surgical clips or sutures.
- Monitor the mice for tumor growth by caliper measurements at least twice weekly. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.
- The excised tumor can be serially passaged into new cohorts of mice for expansion.

Protocol 2: In Vivo Efficacy Study of BAY1125976 in PDX Models

Procedure:

- Once tumors in the PDX cohort reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
- Prepare **BAY1125976** in a suitable vehicle for oral administration.
- Administer **BAY1125976** or vehicle to the respective groups at the desired dose and schedule (e.g., 50 mg/kg, p.o., QD).
- Monitor tumor volume and body weight 2-3 times per week.
- At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis.
- Calculate tumor growth inhibition (TGI) using the formula: $TGI (\%) = [1 - (\text{Mean tumor volume of treated group} / \text{Mean tumor volume of control group})] \times 100$.

Protocol 3: Pharmacodynamic Analysis of p-AKT and p-PRAS40 by Western Blot

This protocol details the assessment of target engagement in tumor tissue.

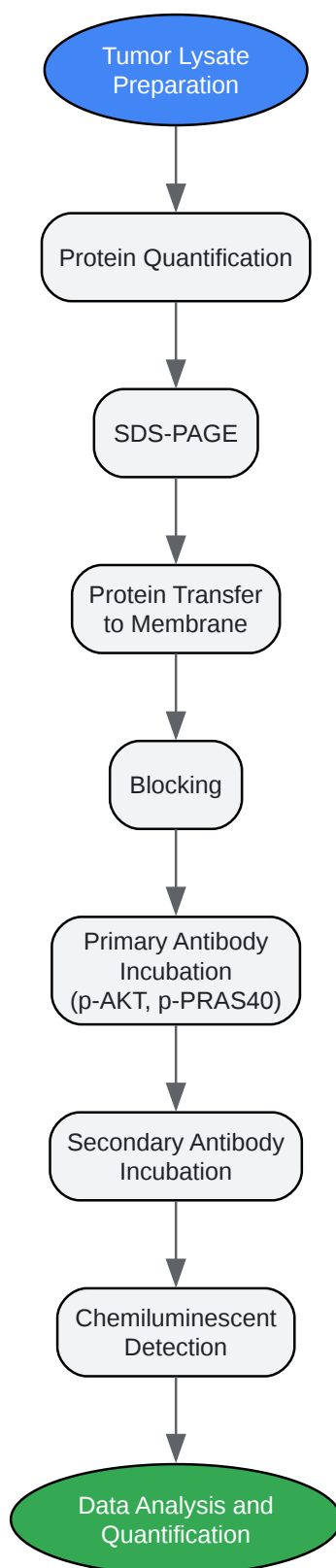
Materials:

- Excised tumor tissue.
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- Protein quantification assay (e.g., BCA assay).
- SDS-PAGE gels and electrophoresis apparatus.
- Nitrocellulose or PVDF membranes.

- Transfer apparatus.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-p-PRAS40 (Thr246), anti-total PRAS40.
- HRP-conjugated secondary antibodies.
- Chemiluminescent substrate.
- Imaging system.

Procedure:

- Homogenize tumor tissue in lysis buffer on ice.
- Clarify the lysate by centrifugation and collect the supernatant.
- Determine the protein concentration of each lysate.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane in blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.



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Diagram 3: Western Blot Workflow for Pharmacodynamic Analysis.

Conclusion

BAY1125976 is a promising therapeutic agent that effectively targets the PI3K/AKT/mTOR pathway. Patient-derived xenograft models serve as a valuable preclinical platform to evaluate the in vivo efficacy of **BAY1125976** and to identify patient populations that are most likely to respond to treatment. The protocols and data presented here provide a foundation for researchers to design and execute robust preclinical studies with this targeted inhibitor.

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